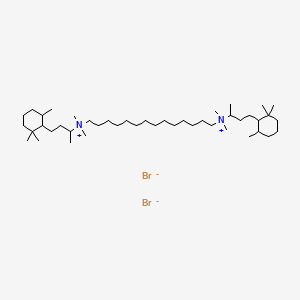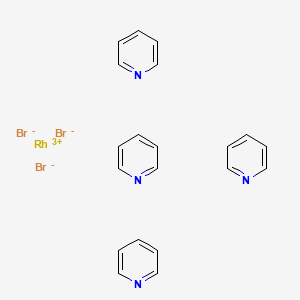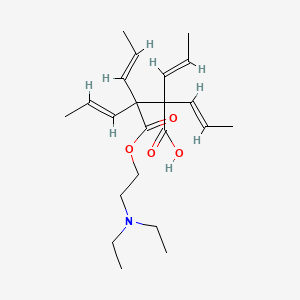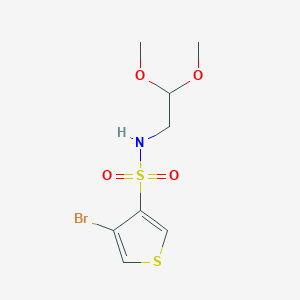![molecular formula C14H23ClN2O2 B13775318 [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride CAS No. 69781-36-8](/img/structure/B13775318.png)
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride is a chemical compound with the molecular formula C14H23ClN2O2 and a molecular weight of 286.798 g/mol. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride involves several steps. One common method includes the esterification of 4-aminobenzoic acid with 2-methylpropyl alcohol, followed by the formation of the azanium chloride salt. The reaction conditions typically involve the use of a strong acid catalyst and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals .
Biology
In biological research, this compound is used to study enzyme interactions and protein binding. Its unique structure allows it to act as a probe in various biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
Mecanismo De Acción
The mechanism of action of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride
- [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride
Uniqueness
Compared to similar compounds, [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in various applications sets it apart from other related compounds.
Propiedades
Número CAS |
69781-36-8 |
|---|---|
Fórmula molecular |
C14H23ClN2O2 |
Peso molecular |
286.80 g/mol |
Nombre IUPAC |
[2-methyl-1-(propan-2-ylamino)propan-2-yl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-10(2)16-9-14(3,4)18-13(17)11-5-7-12(15)8-6-11;/h5-8,10,16H,9,15H2,1-4H3;1H |
Clave InChI |
ZYEKTDLNVTXQNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(C)(C)OC(=O)C1=CC=C(C=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)
![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)


![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)

![2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13775337.png)
